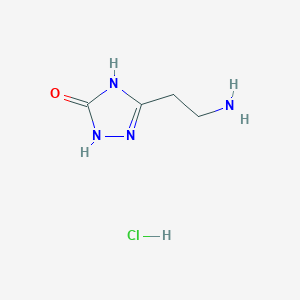

5-(2-Aminoethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride

Description

Historical Context and Development

The development of this compound emerges from the broader historical progression of triazole chemistry, which began with the initial discovery of triazoles by Bladin in 1885. The systematic exploration of triazole derivatives gained momentum throughout the twentieth century, particularly following the discovery of antifungal activities in azole derivatives in 1944. The specific triazolone scaffold represented by this compound evolved from recognition that five-membered ring heterocycles could serve as established bioisosteres of amide bonds, offering unique advantages in terms of metabolic stability and binding affinity. Research into aminoethyl-substituted triazolones intensified as scientists recognized their potential as building blocks for pharmaceutical intermediates and their ability to participate in diverse chemical transformations.

The synthetic methodologies for preparing triazolone derivatives have evolved significantly, with early approaches relying on cyclization reactions of appropriate precursors under controlled conditions. Modern synthetic strategies have incorporated more efficient one-pot methodologies and transition-metal-free approaches that enable scalable production of these compounds. The development of this particular compound reflects the broader trend toward exploring substituted triazolones as versatile scaffolds for drug discovery, where the aminoethyl functionality provides additional sites for chemical modification and biological interaction.

Classification within Heterocyclic Chemistry

This compound belongs to the broader class of nitrogen-containing heterocyclic compounds, specifically categorized within the triazolone subfamily of 1,2,4-triazole derivatives. The compound exhibits the characteristic five-membered ring structure containing three nitrogen atoms and two carbon atoms, consistent with the general triazole framework of molecular formula C2H3N3. Within the heterocyclic classification system, this compound represents a substituted triazol-3-one, where the triazole ring incorporates a ketone functionality at the 3-position, distinguishing it from simple triazole derivatives.

The structural classification reveals several important features that define this compound's chemical behavior. The presence of the aminoethyl substituent at the 5-position introduces basicity and additional hydrogen bonding capacity, while the triazol-3-one core provides both aromatic character and potential for tautomerization. This particular substitution pattern places the compound within the category of amino-substituted triazolones, which exhibit distinct reactivity profiles compared to their unsubstituted counterparts. The hydrochloride salt form enhances the compound's solubility characteristics and stability, making it more suitable for research applications and potential pharmaceutical development.

| Classification Level | Category | Specific Designation |

|---|---|---|

| Major Class | Heterocyclic Compounds | Nitrogen-containing heterocycles |

| Subclass | Triazole Derivatives | 1,2,4-Triazolones |

| Structural Type | Substituted Triazolones | 5-Aminoethyl triazol-3-ones |

| Salt Form | Hydrochloride Salt | Enhanced solubility derivative |

Significance in Chemical Research

The significance of this compound in chemical research stems from its multifaceted utility as both a synthetic intermediate and a biologically active scaffold. Research investigations have demonstrated that triazolone derivatives exhibit remarkable versatility in medicinal chemistry applications, particularly as antimicrobial agents where the triazole ring can coordinate effectively with biological targets. The compound's structural features make it particularly valuable for structure-activity relationship studies, where modifications to the aminoethyl chain or the triazolone core can provide insights into optimal binding configurations and biological activity profiles.

Contemporary research has highlighted the compound's potential in enzyme inhibition studies, where the triazolone scaffold can interact with specific molecular targets through hydrogen bonding and geometric complementarity. The aminoethyl functionality provides additional opportunities for chemical derivatization, enabling researchers to explore diverse structural modifications that can enhance potency, selectivity, or pharmacokinetic properties. Studies have shown that compounds containing similar triazolone cores demonstrate significant biological activities, including antifungal, antibacterial, and anti-inflammatory properties, establishing this scaffold as a privileged structure in drug discovery.

The compound's role in synthetic chemistry extends beyond its biological applications, serving as a valuable building block for the construction of more complex heterocyclic systems. Research has demonstrated that triazolone derivatives can undergo various chemical transformations, including alkylation, acylation, and cyclization reactions, providing access to diverse molecular architectures. The presence of multiple reactive sites within the molecule enables the development of novel synthetic methodologies and the exploration of cascade reaction sequences that can efficiently construct complex molecular frameworks.

Overview of 1,2,4-Triazole Chemistry

The chemistry of 1,2,4-triazoles encompasses a rich and diverse field that provides the fundamental basis for understanding this compound. 1,2,4-Triazole represents a planar aromatic molecule where carbon-nitrogen and nitrogen-nitrogen bond distances fall within a narrow range of 132-136 picometers, consistent with delocalized pi-electron systems. The triazole ring system exhibits amphoteric character, being susceptible to both protonation and deprotonation in aqueous solution, with defined acid dissociation constants that influence its chemical behavior and biological interactions.

The synthetic approaches to 1,2,4-triazole derivatives have evolved to include numerous established methodologies, including the Einhorn-Brunner reaction and the Pellizzari reaction. Modern synthetic strategies have expanded to incorporate transition-metal-free approaches and multicomponent reaction sequences that enable efficient access to diverse triazole architectures. Research has demonstrated that 1,2,4-triazoles can be prepared through cyclization of thiosemicarbazide derivatives, oxidation reactions, and direct condensation approaches that provide flexibility in introducing various substituents.

The tautomeric behavior of 1,2,4-triazoles represents a fundamental aspect of their chemistry, where two primary tautomeric forms can be envisioned, although only one predominates under normal conditions. The 1H-1,2,4-triazole tautomer is significantly more stable than the 4H-1,2,4-triazole alternative, influencing the compound's reactivity patterns and biological interactions. This tautomeric preference affects the compound's hydrogen bonding capacity and its ability to interact with biological targets through specific geometric arrangements.

The biological significance of 1,2,4-triazole chemistry is exemplified by its presence in numerous pharmaceutical agents, including antifungal drugs such as fluconazole and itraconazole, where the triazole ring coordinates with cytochrome P450 enzymes. The mechanism of antifungal action involves inhibition of ergosterol synthesis through blocking of P450-dependent enzymes, demonstrating the specific molecular interactions that triazole rings can achieve with biological targets. This established precedent in pharmaceutical applications underscores the potential value of triazolone derivatives like this compound for medicinal chemistry research and drug development initiatives.

Properties

IUPAC Name |

3-(2-aminoethyl)-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4O.ClH/c5-2-1-3-6-4(9)8-7-3;/h1-2,5H2,(H2,6,7,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPCCVDCXYVKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C1=NNC(=O)N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879635-07-1 | |

| Record name | 5-(2-Aminoethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

5-(2-Aminoethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride (CAS Number: 2031259-31-9) is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a triazole ring with an aminoethyl side chain, which contributes to its biological activity. The molecular formula is and its molecular weight is approximately 142.16 g/mol. The structure can be represented as follows:

Antimicrobial Activity

Research has indicated that compounds within the triazole class exhibit significant antimicrobial properties. Studies have shown that derivatives of triazoles can inhibit the growth of various bacteria and fungi. For instance, this compound has been evaluated for its effectiveness against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Candida albicans | 15 μg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound has also been assessed using the DPPH radical scavenging method. The results showed a significant ability to scavenge free radicals:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 5-(2-Aminoethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | 78.6% |

| Ascorbic Acid | 90% |

This activity indicates that the compound could be beneficial in preventing oxidative stress-related diseases.

Enzyme Inhibition

Molecular docking studies have revealed that this triazole derivative can act as an inhibitor of carboxylesterase (CaE), an enzyme involved in drug metabolism. The docking results suggest that the compound fits well into the active site of CaE, which could lead to selective inhibition:

| Enzyme | Inhibition Type | Binding Affinity (kcal/mol) |

|---|---|---|

| Carboxylesterase | Reversible mixed-type | -7.5 |

This inhibition may have implications for enhancing drug efficacy and reducing side effects in therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of triazoles demonstrated that modifications in the side chains significantly influenced their antimicrobial potency. The compound was tested against clinical isolates and showed promising results compared to standard antibiotics.

Case Study 2: Antioxidant Properties

In a comparative study assessing various antioxidant agents, this compound exhibited superior antioxidant activity compared to several commercially available antioxidants. This suggests its potential use in formulations aimed at combating oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares the target compound with structurally related 1,2,4-triazol-3-one derivatives:

Preparation Methods

Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles, which form the core structure of 5-(2-Aminoethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride, can be synthesized through various methods. These methods include:

From Formylthiosemicarbazide: Heating formylthiosemicarbazide above 190°C yields 1,2,4-triazole-3-thione.

From 1-Benzoyl-3-thiosemicarbazide: Cyclization of 1-benzoyl-3-thiosemicarbazide using aqueous sodium hydroxide/sodium ethoxide and hydrazine hydrate produces 5-substituted-1H-1,2,4-triazole-3-thione.

From Acyl Hydrazide: A one-pot synthesis of substituted 1,2,4-triazoles can be achieved by reacting acyl hydrazides and amides.

From Thermolysis of Thiosemicarbazone: Thermolysis of thiosemicarbazones readily prepares 5-aromatic substituted-4H-1,2,4-triazole-3-thiones.

From Aromatic Carboxylic Acids: Refluxing acyl thiosemicarbazide with aqueous sodium hydroxide provides a route to 5-substituted-4H-1,2,4-triazole-3-thiol.

Using Thiosemicarbazide: Condensation of formic acid with thiosemicarbazide, forming a 1-formyl-3-thiosemicarbazide intermediate, followed by reaction with aqueous sodium hydroxide and hydrochloric acid, synthesizes 1,2,4-triazole-3-thiol.

From 2-Furoyl-thiosemicarbazide: Refluxing 2-furoyl-thiosemicarbazide and potassium hydroxide in ethanol yields 5-furan-2-yl-4H-1,2,4-triazole-3-thiol.

From Condensation of Carbamate and Thiosemicarbazide: Condensation of carbamate with thiosemicarbazide in boiling pyridine, followed by cyclization, produces 1,2,4-triazolylquinoxaline.

In Dry Acetone with Heterocyclic Amine and Chloroacetate: Reaction between ethyl-2-[(5-substituted-2-phenyl-1H-indol-3-yl) amino] acetates and thiosemicarbazide in pyridine yields 3-{[(5-substituted-2-phenyl-1H-indol-3-yl) amino] methyl}-1H-1,2,4-triazole-5-thiol.

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Aminoethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride typically involves cyclization of precursors under controlled conditions. A common method involves reacting ethyl hydrazinecarboxylate with acetic anhydride to form an intermediate, which is then treated with hydrazine hydrate to yield the triazolone ring.

Industrial Production Methods

Industrial production likely involves similar synthetic routes optimized for yield and purity. This includes continuous flow reactors and automated systems to ensure consistent quality, as well as the use of catalysts and specific control of reaction conditions like temperature and pressure to maximize efficiency and minimize by-products.

Preparation of 5-amino-1,2,4-triazole-3-sulfonamides

5-Amino-3-chlorosulfonyl-1,2,4-triazole can be obtained by chlorination of 5-amino-3-mercapto-1,2,4-triazole under conditions conducive to the conversion. This conversion is generally effected by treating the 5-amino-3-mercapto-1,2,4-triazole with chlorine in an aqueous acid medium until the reaction is substantially complete. Agitation is generally employed to promote contact of the reagents. The temperature is generally maintained in the range of from the freezing point of the mixture to 50°C, preferably from -10 to 30°C, and more preferably from 0 to 25°C, with external cooling as the reaction is exothermic. Chlorine amounts of from 2.8 to 3.6 moles per mole of 5-amino-3-mercapto-1,2,4-triazole are typically employed, with amounts of from 2.9 to 3.2 being preferred. Chlorine is usually added until uptake virtually ceases, which occurs at about 3 moles, since the reaction generally takes place about as fast as the chlorine can be added.

Q & A

What are the established synthetic routes for 5-(2-Aminoethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves cyclization reactions of hydrazine derivatives with carbonyl-containing precursors. For example:

- Step 1: React a substituted hydrazide (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) with a nitrile or aldehyde in a polar aprotic solvent (e.g., DMSO or ethanol) under reflux (18–24 hours). Acid catalysts like glacial acetic acid are used to accelerate imine formation .

- Step 2: Post-reflux, isolate the product via reduced-pressure distillation, followed by crystallization in water-ethanol mixtures. Yields (~65%) and purity depend on solvent choice, reaction time, and temperature control during crystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.